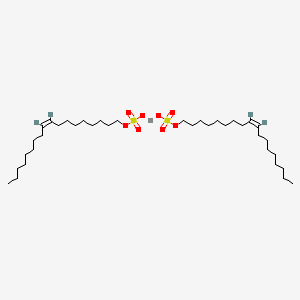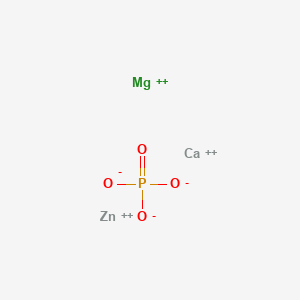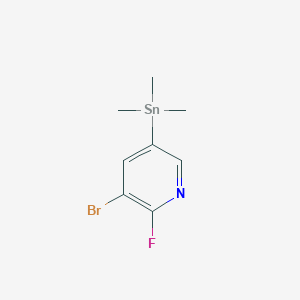
3-Bromo-2-fluoro-5-(trimethylstannyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-2-fluoro-5-(trimethylstannyl)pyridine: is a chemical compound with the molecular formula C8H11BrFNSn and a molecular weight of 338.79 g/mol . This compound is a derivative of pyridine, a basic heterocyclic organic compound, and contains bromine, fluorine, and trimethylstannyl groups. It is used in various chemical reactions and has applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method involves the nucleophilic substitution of a nitro group by fluorine, followed by the addition of bromine and trimethylstannyl groups . The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product.
Industrial Production Methods: Industrial production of 3-Bromo-2-fluoro-5-(trimethylstannyl)pyridine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Bromo-2-fluoro-5-(trimethylstannyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.
Coupling Reactions: It can undergo palladium-catalyzed coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium fluoride or potassium fluoride can be used for the substitution of the nitro group by fluorine.
Coupling Reactions: Palladium catalysts and appropriate ligands are commonly used in coupling reactions.
Major Products Formed:
Biaryl Compounds: Palladium-catalyzed coupling reactions can lead to the formation of biaryl compounds, which are important intermediates in organic synthesis.
Wissenschaftliche Forschungsanwendungen
3-Bromo-2-fluoro-5-(trimethylstannyl)pyridine has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules and pharmaceuticals.
Medicine: It may serve as an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Bromo-2-fluoro-5-(trimethylstannyl)pyridine involves its ability to participate in various chemical reactions due to the presence of reactive bromine, fluorine, and trimethylstannyl groups. These groups can interact with molecular targets and pathways, leading to the formation of new chemical bonds and products .
Vergleich Mit ähnlichen Verbindungen
- 3-Bromo-5-fluoro-2-(trifluoromethyl)pyridine
- 2-Bromo-5-fluoropyridine
- 3-Bromo-5-(trifluoromethyl)pyridine
Comparison: 3-Bromo-2-fluoro-5-(trimethylstannyl)pyridine is unique due to the presence of the trimethylstannyl group, which imparts distinct reactivity and properties compared to other similar compounds. The trimethylstannyl group can enhance the compound’s ability to participate in coupling reactions and other transformations, making it a valuable intermediate in organic synthesis .
Eigenschaften
CAS-Nummer |
697300-74-6 |
|---|---|
Molekularformel |
C8H11BrFNSn |
Molekulargewicht |
338.79 g/mol |
IUPAC-Name |
(5-bromo-6-fluoropyridin-3-yl)-trimethylstannane |
InChI |
InChI=1S/C5H2BrFN.3CH3.Sn/c6-4-2-1-3-8-5(4)7;;;;/h2-3H;3*1H3; |
InChI-Schlüssel |
IGSXRFCOKVNNTB-UHFFFAOYSA-N |
Kanonische SMILES |
C[Sn](C)(C)C1=CC(=C(N=C1)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3aS,4R,6aS)-4-((tert-butyldiphenylsilyloxy)methyl)-2,2-dimethyl-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B13774593.png)
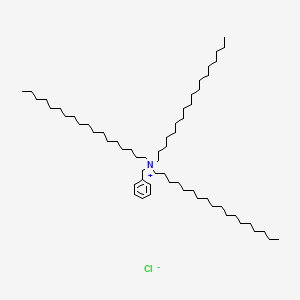
![(SP-4-3)-Dicarbonylchloro(1H-pyrrolo[2,3-b]pyridine-N7)rhodium](/img/structure/B13774609.png)
![5,6-Dimethyl-1-propyl-1H-benzo[d]imidazole](/img/structure/B13774610.png)
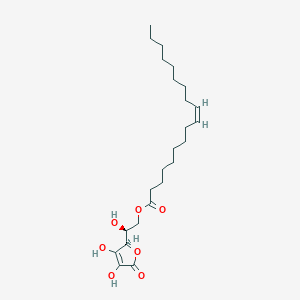
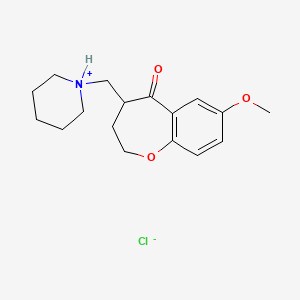

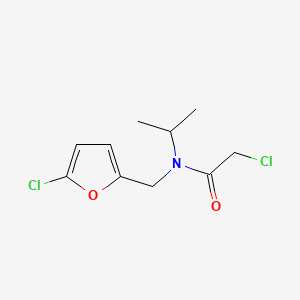

![Iron, [N,N-bis[[2-(hydroxy-kappaO)-5-sulfophenyl]methyl]glycinato(3-)-kappaN,kappaO]-](/img/structure/B13774652.png)


